Zinc Protoporphyrin

Cancer biology Cyclin D1 Heme oxygenase-independent mechanism

Zinc protoporphyrin IX (ZnPP; CAS 15442-64-5) is an endogenous metalloporphyrin formed when ferrochelatase chelates zinc rather than iron into protoporphyrin IX during heme biosynthesis. It functions as a competitive inhibitor of heme oxygenase (HO-1 and HO-2), the rate-limiting enzyme in heme degradation , and is distinguished from synthetic metalloporphyrin analogs by its dual role as both an HO inhibitor and a potent transcriptional inducer of the HMOX1 gene.

Molecular Formula C34H32N4O4Zn
Molecular Weight 626.0 g/mol
Cat. No. B15614006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZinc Protoporphyrin
Molecular FormulaC34H32N4O4Zn
Molecular Weight626.0 g/mol
Structural Identifiers
InChIInChI=1S/C34H34N4O4.Zn/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h7-8,13-16,35-36H,1-2,9-12H2,3-6H3,(H,39,40)(H,41,42);/q;+2/p-2
InChIKeyAAHFFMFJYIWDLV-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Zinc Protoporphyrin (ZnPP) Procurement Guide: Evidence-Based Differentiation for Scientific Selection


Zinc protoporphyrin IX (ZnPP; CAS 15442-64-5) is an endogenous metalloporphyrin formed when ferrochelatase chelates zinc rather than iron into protoporphyrin IX during heme biosynthesis [1]. It functions as a competitive inhibitor of heme oxygenase (HO-1 and HO-2), the rate-limiting enzyme in heme degradation [2], and is distinguished from synthetic metalloporphyrin analogs by its dual role as both an HO inhibitor and a potent transcriptional inducer of the HMOX1 gene [3]. ZnPP is the only metalloporphyrin that translocates to the nucleus and exerts HO-independent effects on cell cycle regulation and apoptosis [4]. For procurement decisions, ZnPP must be evaluated against its closest functional analogs—tin protoporphyrin (SnPP), chromium mesoporphyrin (CrMP), cobalt protoporphyrin (CoPP), zinc mesoporphyrin (ZnMP), and zinc bis-glycol porphyrin (ZnBG)—across dimensions where the zinc metal center and protoporphyrin ring structure confer quantifiable, application-critical differences.

Why Zinc Protoporphyrin Cannot Be Generically Substituted by Other Metalloporphyrins


Metalloporphyrins are not functionally interchangeable despite sharing a tetrapyrrole scaffold. The identity of the central metal ion and peripheral ring substituents dictate HO isozyme selectivity, off-target enzyme inhibition profiles, phototoxicity risk, cellular uptake, and the presence or absence of HO-independent biological activities [1]. SnPP and CrMP are more potent HO inhibitors on an IC50 basis, yet SnPP fails to suppress tumor cell proliferation in head-to-head experiments where ZnPP is active [2]. SnPP carries a lethal phototoxicity risk in neonatal models (LD50 = 11.7 µmol/kg), whereas ZnPP produces zero mortality at doses up to 60 µmol/kg under identical light exposure [3]. ZnBG avoids phototoxicity but lacks ZnPP's HO-1 transcriptional induction capacity, which may be therapeutically relevant [4]. Simply selecting the most potent HO inhibitor or the least phototoxic analog ignores the multi-dimensional performance profile required for specific research or therapeutic applications.

Zinc Protoporphyrin: Head-to-Head Quantitative Differentiation Evidence Against Comparator Compounds


HO-Independent Tumor Cell Proliferation Suppression: ZnPP vs. Tin Protoporphyrin (SnPP)

In a direct head-to-head study in cancer cell lines, ZnPP inhibited tumor cell proliferation, whereas SnPP—an equally potent HO-1 inhibitor by enzymatic IC50—had no effect on proliferation [1]. Microarray analysis of 128 tumorigenesis-related genes showed ZnPP suppressed genes involved in cell proliferation and angiogenesis; CCND1 (cyclin D1) mRNA and protein were specifically downregulated by ZnPP but not by SnPP [1]. Furthermore, administration of ZnPP significantly inhibited cyclin D1 expression and B-cell lymphoma/leukemia 1 tumor progression in mice, preferentially targeting tumor cells [1]. In a separate study across human ovarian (A2780) and prostate (DU145) cancer cells, ZnPP suppressed cell viability through an HO-1-independent mechanism; neither HO-1 overexpression nor HO-1 knockdown altered ZnPP's cytotoxicity, confirming HO-1 independence, and SnPP was found to be much less cytotoxic than ZnPP [2]. Additionally, ZnPP uniquely induced apoptosis and nuclear translocation among metalloporphyrins tested, effects not observed with any other MP [3].

Cancer biology Cyclin D1 Heme oxygenase-independent mechanism Metalloporphyrin

Phototoxicity Survival Profile: ZnPP vs. Tin Protoporphyrin (SnPP) in Neonatal Light Exposure Model

In a controlled neonatal rat phototoxicity study, SnPP produced dose-dependent mortality under white light exposure (20 µW/cm²/nm, 12 h) with an LD50 of 11.7 µmol/kg body weight [1]. In contrast, ZnPP-treated pups showed no fatalities at doses up to 60 µmol/kg—a dose more than 5-fold higher than the SnPP LD50 [1]. Zinc mesoporphyrin (ZnMP) at 45 µmol/kg also produced zero mortality, whereas tin mesoporphyrin (SnMP) caused 40% mortality at 30 µmol/kg [1]. In complementary phototoxicity assays using human erythrocytes, SnPP was the only metalloporphyrin that caused photohemolysis at 40 µM (radiation dose 230 kJ/m²); ZnPP, CoPP, CuPP, MnPP, and NiPP were all ineffective as photohemolytic agents under identical conditions [2]. A subsequent study confirmed that ZnPP was not associated with increased lipid peroxidation in light-exposed tissues, whereas SnPP-mediated phototoxicity was mechanistically linked to lipid peroxidation [3].

Neonatology Phototoxicity Hyperbilirubinemia Drug safety

HCV NS3-4A Protease Inhibition and Cellular Antiviral Activity: ZnPP vs. CoPP, SnPP, FePP

In a comprehensive structure-activity relationship study of metalloprotoporphyrins (MPPs) against HCV NS3-4A protease, ZnPP exhibited an IC50 of 2.5 µM (genotype 1B), placing it in the same inhibitory tier as SnPP (2.6 µM) and MnPP (2.5 µM), and superior to FePP (6.5 µM) and CuPP (3.8 µM) [1]. The rank order by IC50 was CoPP (1.4 µM) < ZnPP = MnPP = SnPP < CuPP < FePP [1]. Critically, when tested in cellular HCV replicon assays, only ZnPP, FePP, and free-base protoporphyrin demonstrated comparable EC50 and IC50 values, indicating effective intracellular availability; SnPP, despite its potent enzymatic IC50 of 2.6 µM, exhibited an EC50 >100 µM in replicon cells—a >38-fold loss of translational activity [1]. ZnPP's replicon EC50 was 3.0 µM versus a protease IC50 of 2.5 µM (ratio ~1.2), whereas CoPP showed an EC50 of 10.0 µM versus IC50 of 1.4 µM (ratio ~7.1) [1]. ZnPP also retained equivalent or improved potency against common protease-resistant mutants (T54A, A156T, V36M) [1].

Antiviral HCV NS3 protease Metalloporphyrin Drug discovery

HO-1 Transcriptional Induction Capacity: ZnPP vs. Zinc Bis-Glycol Porphyrin (ZnBG)

In a screening platform evaluating 12 metalloporphyrins for HO-1 transcriptional induction by bioluminescent imaging (BLI), ZnPP was identified as a strong inducer of HO-1 transcription, whereas ZnBG showed minimal HO-1 induction [1]. Cytotoxicity studies in the same system revealed that ZnPP was phototoxic, while ZnBG had no effect on cell viability [1]. In a prior mechanistic study, ZnPP was shown to be the strongest HO-1 inducer of any metalloporphyrin tested in HA-1 cells, operating through a unique Egr-1-mediated pathway distinct from oxidative stress or metal response element mechanisms [2]. ZnPP increased nuclear protein binding to the Egr-1 consensus sequence; antisense Egr-1 oligomers decreased ZnPP-induced HO-1 expression by 47%, and HO-1 mRNA induction by ZnPP was 2-fold lower in Egr-1-deficient fibroblasts than wild-type controls [2]. This dual HO-1 inhibitor/inducer property is unique to ZnPP among metalloporphyrins [2].

Heme oxygenase-1 induction Transcription Egr-1 Metalloporphyrin screening

Bone Marrow Hematopoietic Toxicity: ZnPP vs. Tin Porphyrins (SnPP, SnMP)

In a direct comparative study of heme analogues on human and rabbit bone marrow hematopoietic colony growth, ZnPP and zinc mesoporphyrin (ZnMP) at concentrations of 1-20 µM produced significant inhibition of both erythroid (CFU-E, BFU-E) and myeloid (CFU-GM) colony growth [1]. This inhibition was not overcome by elevated levels of the growth factors erythropoietin or granulocyte-macrophage colony stimulating factor [1]. In contrast, tin protoporphyrin (SnPP) and tin mesoporphyrin (SnMP) did not display any significant bone marrow toxicity when used at similar concentrations [1]. Chromium mesoporphyrin (CrMP) administered intravenously proved lethal to animals [1]. Differential effects on renal HO activity were also observed between tin and zinc porphyrins when administered intravenously [1]. ZnPP's bone marrow toxicity may be relevant to its endogenous role in lead poisoning pathophysiology, where elevated ZnPP levels may contribute to hematopoietic suppression [1].

Hematopoiesis Bone marrow toxicity Erythroid colony Myeloid colony

Ferrochelatase Substrate Utilization: Zinc vs. Iron as the Thermodynamically Preferred Metal Ion

Kinetic characterization of purified human ferrochelatase reveals that zinc is, in vitro, the preferred metal substrate over iron at all porphyrin concentrations based on kcat/Kmapp ratios [1]. Zinc acts as an uncompetitive substrate inhibitor: it binds to the enzyme-product complex (E·ZnDIX) rather than to free enzyme, and zinc inhibition is enhanced by increasing porphyrin concentration [1]. Steady-state analysis demonstrates that the apparent kcat depends on zinc concentration and shows characteristic substrate inhibition behavior [1]. This uncompetitive substrate inhibition mechanism, distinct from competitive inhibition seen with iron or cobalt, provides a kinetic basis for ZnPP accumulation when iron is limiting [1]. Of the metalloporphyrins examined (Fe, Co, Zn, Sn), all inhibited ferrochelatase at micromolar concentrations, but tin protoporphyrin was the least effective inhibitor [2].

Ferrochelatase Heme biosynthesis Substrate inhibition Zinc biology

Zinc Protoporphyrin: Evidence-Anchored Application Scenarios for Research and Industrial Procurement


Cancer Research Targeting HO-1-Independent Cyclin D1 and β-Catenin Pathways

For oncology investigators studying tumor suppression via HO-1-independent mechanisms, ZnPP is the only metalloporphyrin that inhibits cyclin D1 expression and suppresses β-catenin signaling while being chemically matched with SnPP as an HO-1-inhibition-only control. As demonstrated in Section 3, Evidence Item 1, SnPP has no effect on tumor cell proliferation despite equivalent HO-1 inhibitory potency. This makes the ZnPP/SnPP pair an essential positive/negative control combination for dissecting HO-dependent vs. HO-independent anticancer mechanisms. Procurement should include both ZnPP (active compound) and SnPP (specificity control) sourced from the same manufacturer to ensure comparable purity and formulation for rigorous experimental interpretation [1].

Neonatal Hyperbilirubinemia Drug Development Requiring Low Phototoxicity

In neonatal hyperbilirubinemia models where concurrent phototherapy is standard care, ZnPP is the preferred HO inhibitor based on its non-lethal phototoxicity profile. Section 3, Evidence Item 2 documents SnPP's LD50 of 11.7 µmol/kg with 100% mortality at higher doses under light, versus ZnPP's 0% mortality at 60 µmol/kg. For preclinical development programs, ZnPP or ZnMP should be prioritized; SnPP and SnMP carry fatal phototoxicity risk. Researchers should note that ZnPP's poor aqueous solubility may require microparticle or PEGylated formulations to achieve effective oral bioavailability, as described in patent literature [2].

HCV Antiviral Discovery Screening for Intracellularly Active NS3-4A Protease Inhibitors

For antiviral screening campaigns assessing both enzymatic and cellular activity against HCV NS3-4A protease, ZnPP provides the most reliable translation from enzymatic IC50 to cellular replicon EC50 among metalloprotoporphyrins. Evidence Item 3 (Section 3) shows ZnPP's cellular EC50 of 3.0 µM closely matches its enzymatic IC50 of 2.5 µM (ratio ~1.2), whereas SnPP's EC50 (>100 µM) is >38-fold higher than its IC50 (2.6 µM). ZnPP is thus the appropriate protoporphyrin positive control for validating assay systems that measure intracellular target engagement, while SnPP serves as a negative cellular control [3].

Heme Oxygenase-1 Transcriptional Regulation Studies Using Dual Inhibitor/Inducer Tool Compounds

For molecular biology studies of HO-1 gene regulation, ZnPP is the only metalloporphyrin that simultaneously inhibits HO enzymatic activity and induces HMOX1 transcription via the Egr-1 pathway. Evidence Item 4 (Section 3) establishes ZnPP as the strongest HO-1 transcriptional inducer among 12 metalloporphyrins tested, operating through a unique mechanism distinct from oxidative stress or metal response. ZnBG serves as a matched comparator that inhibits HO without inducing transcription and without phototoxicity, enabling clean dissection of enzymatic vs. transcriptional effects in cell-based models [4].

Quote Request

Request a Quote for Zinc Protoporphyrin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.